molecular formula C27H36N2O5 B130884 Ivabradine CAS No. 155974-00-8

Ivabradine

Numéro de catalogue B130884
Numéro CAS: 155974-00-8
Poids moléculaire: 468.6 g/mol
Clé InChI: ACRHBAYQBXXRTO-OAQYLSRUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Efficacy and Mechanism of Action

Ivabradine is a novel therapeutic agent that specifically targets the pacemaker current (I(f)) in the sinoatrial node, which is responsible for controlling the heart rate. It operates by selectively inhibiting this current, leading to a reduction in heart rate without significantly affecting blood pressure or myocardial contractility . This unique mechanism of action distinguishes ivabradine from other heart-rate-reducing medications such as beta-blockers and calcium channel blockers . Ivabradine has been shown to be effective in the treatment of stable angina, as well as in certain heart failure patients .

Synthesis Analysis

The pharmacokinetics of ivabradine have been extensively studied, revealing that it is metabolized to an active metabolite, S-18982. Pharmacokinetic models have been developed to simulate the behavior of ivabradine and its metabolite in the human body, which are crucial for understanding its absorption, distribution, metabolism, and excretion . These models are based on data from clinical pharmacology studies and are instrumental in optimizing dosing regimens for patients .

Molecular Structure Analysis

Ivabradine's efficacy is closely tied to its molecular structure, which allows it to bind selectively to HCN channels, particularly HCN4, which are present in the sinoatrial node. Mutagenesis and in silico analysis have identified specific residues within the HCN4 channel that interact with ivabradine, confirming the presence of an inner cavity below the channel pore where ivabradine binds . This structural insight is critical for understanding how ivabradine exerts its therapeutic effects .

Chemical Reactions Analysis

The chemical interactions of ivabradine with the HCN channels result in a decrease in the spontaneous diastolic depolarization and rate of firing of action potentials. This leads to a reduction in heart rate. Ivabradine also exhibits Class I/C and Class III antiarrhythmic properties, which may contribute to its therapeutic benefits in patients with ischemic heart disease .

Physical and Chemical Properties Analysis

Ivabradine's physical and chemical properties have been characterized through various studies. For instance, its transdermal delivery has been enhanced through the development of transfersomes, which are vesicular carriers that encapsulate ivabradine, improving its permeability and skin retention . These transfersomes have been shown to have high entrapment efficiency and optimal particle size, which are important for their effectiveness as a drug delivery system . Additionally, ivabradine's safety profile has been confirmed in clinical studies, with the most common adverse events being visual symptoms and sinus bradycardia .

Clinical Implications and Case Studies

Clinical trials have demonstrated the efficacy of ivabradine in various patient populations. For example, in patients with stable angina, ivabradine was as effective as the beta-blocker atenolol in reducing the number of angina attacks and improving exercise tolerance . In the BEAUTIFUL trial, ivabradine did not significantly affect the primary composite endpoint in patients with stable coronary artery disease and left-ventricular systolic dysfunction, but it did reduce the incidence of myocardial infarction and coronary revascularisation in a subgroup of patients with heart rates of 70 bpm or greater . These findings highlight the potential of ivabradine in managing specific cardiovascular conditions and underscore the importance of patient selection in achieving optimal outcomes .

Applications De Recherche Scientifique

Mechanism and Clinical Uses

  • Ivabradine selectively inhibits the funny current (If) in sinoatrial nodal tissue. This unique mechanism, distinct from other negative chronotropic agents, makes it effective in treating systolic heart failure and chronic stable angina, without significant adverse effects. It also shows promise in managing inappropriate sinus tachycardia (Koruth, Lala, Pinney, Reddy, & Dukkipati, 2017).
  • Ivabradine's heart-rate-specific effect has led to investigations into off-label indications as an alternative to traditional heart-rate-reducing medications like beta blockers and calcium channel blockers (Oliphant, Owens, Bolorunduro, & Jha, 2016).

Therapeutic Role in Heart Failure

  • Ivabradine is licensed for use in patients with symptomatic heart failure with reduced ejection fraction and a heart rate persistently at least 70 beats per minute, despite optimal heart failure pharmacotherapy (Badu-Boateng, Jennings, & Hammersley, 2018).

Electrophysiological Properties

Clinical Studies and Trials

  • A clinical study on acute anterior myocardial infarction patients post-PCI with early heart failure indicated that ivabradine could enhance heart function and clinical prognosis due to heart rate control and improvements in left ventricular end-diastolic volume (Gao, Wang, Li, Zhang, Zhang, Liu, Lv, Han, Jian, & Liu, 2021).
  • In symptomatic heart failure with reduced ejection fraction, ivabradine reduced hospitalizations but was suitable for only a small fraction of heart failure patients (Psotka & Teerlink, 2016).

New Potential Indications

  • Ivabradine might be effective in treating junctional automatic tachycardias, as seen in the case of a 3-year-old girl with congenital junctional ectopic tachycardia, suggesting its potential as a new line of therapy for this form of tachycardia (Al-ghamdi, Al-Fayyadh, & Hamilton, 2013).
  • The role of Ivabradine in acute coronary syndromes is still under investigation, but preclinical studies and limited clinical data suggest its potential beyond heart rate lowering in this context (Niccoli, Borovac, Vetrugno, Camici, & Crea, 2017).

Safety And Hazards

Ivabradine should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name

3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O5/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30/h12-14,16,21H,6-11,15,17H2,1-5H3/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRHBAYQBXXRTO-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048240
Record name Ivabradine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Ivabradine lowers heart rate by selectively inhibiting If channels ("funny channels") in the heart in a concentration-dependent manner without affecting any other cardiac ionic channels (including calcium or potassium). Ivabradine binds by entering and attaching to a site on the channel pore from the intracellular side and disrupts If ion current flow, which prolongs diastolic depolarization, lowering heart rate. The If currents are located in the sinoatrial node and are the home of all cardiac pacemaker activity. Ivabradine therefore lowers the pacemaker firing rate, consequently lowering heart rate and reducing myocardial oxygen demand. This allows for an improved oxygen supply and therefore mitigation of ischemia, allowing for a higher exercise capacity and reduction in angina episodes.
Record name Ivabradine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09083
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Ivabradine

CAS RN

155974-00-8
Record name Ivabradine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155974-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ivabradine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155974008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ivabradine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09083
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ivabradine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IVABRADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H48L0LPZQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ivabradine
Reactant of Route 2
Reactant of Route 2
Ivabradine
Reactant of Route 3
Ivabradine
Reactant of Route 4
Reactant of Route 4
Ivabradine
Reactant of Route 5
Reactant of Route 5
Ivabradine
Reactant of Route 6
Reactant of Route 6
Ivabradine

Citations

For This Compound
24,700
Citations
JS Koruth, A Lala, S Pinney, VY Reddy… - Journal of the American …, 2017 - jacc.org
… The indications for the use of ivabradine have evolved along different timelines, based on … In this review, we aim to provide a brief and focused review of ivabradine’s pharmacological …
Number of citations: 154 www.jacc.org
T Ide, K Ohtani, T Higo, M Tanaka, Y Kawasaki… - Circulation …, 2019 - jstage.jst.go.jp
… In this review, we summarize the current knowledge of the HCN4 channel and ivabradine, … f inhibition by ivabradine, and the pharmacological and clinical effects of ivabradine in cardiac …
Number of citations: 54 www.jstage.jst.go.jp
K Swedberg, M Komajda, M Böhm, JS Borer, I Ford… - The Lancet, 2010 - thelancet.com
Background Chronic heart failure is associated with high mortality and morbidity. Raised resting heart rate is a risk factor for adverse outcomes. We aimed to assess the effect of heart-…
Number of citations: 223 www.thelancet.com
K Fox, I Ford, PG Steg, JC Tardif… - New England Journal …, 2014 - Mass Medical Soc
… Ivabradine is known to improve outcomes in patients with systolic heart failure. A trial of ivabradine … but post hoc analyses suggested that ivabradine improved outcomes in patients who …
Number of citations: 597 www.nejm.org
EA Bocchi, VMC Salemi - Expert opinion on drug safety, 2019 - Taylor & Francis
… of ivabradine in HF were reviewed. The SHIFT trial results indicated that ivabradine improves … In the CONSTATHE-DHF study, ivabradine reduced HR and improved left ventricular (LV) …
Number of citations: 23 www.tandfonline.com
JS Borer, K Fox, P Jaillon, G Lerebours - Circulation, 2003 - Am Heart Assoc
… and antiischemic effects of ivabradine, a new heart rate–… ivabradine (2.5, 5, or 10 mg BID) or placebo for 2 weeks, followed by an open-label 2- or 3-month extension on ivabradine (10 …
Number of citations: 803 www.ahajournals.org
JC Tardif - Heart Drug, 2005 - karger.com
… Ivabradine is the first selective and specific I f inhibitor with a complete clinical development … Additionally, ivabradine maintains its antianginal efficacy in the long term. Ivabradine …
Number of citations: 28 karger.com
JC Tardif, I Ford, M Tendera… - European heart …, 2005 - academic.oup.com
… anti-ischaemic effects of ivabradine and the beta-blocker atenolol. … ivabradine 5 mg and by 60.0±114.4 s with atenolol 50 mg (P<0.001 for non-inferiority). Non-inferiority of ivabradine …
Number of citations: 864 academic.oup.com
K Fox, I Ford, PG Steg, M Tendera, R Ferrari - The Lancet, 2008 - thelancet.com
Background Ivabradine specifically inhibits the I f current in the sinoatrial node to lower heart rate, without affecting other aspects of cardiac function. We aimed to test whether lowering …
Number of citations: 440 www.thelancet.com
M Böhm, J Borer, I Ford, JR Gonzalez-Juanatey… - Clinical Research in …, 2013 - Springer
Background We analysed the effect of ivabradine on outcomes in heart failure (HF) patients on recommended background therapies with heart rates ≥75 bpm and <75 bpm in the …
Number of citations: 341 link.springer.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.